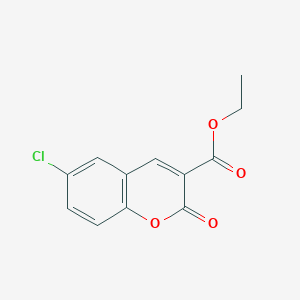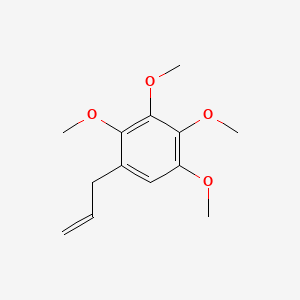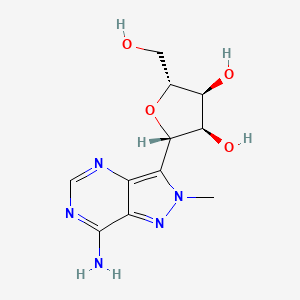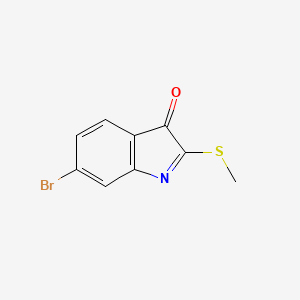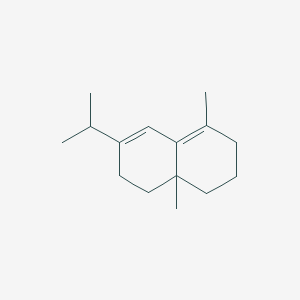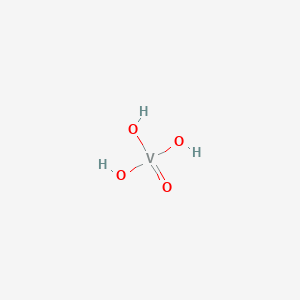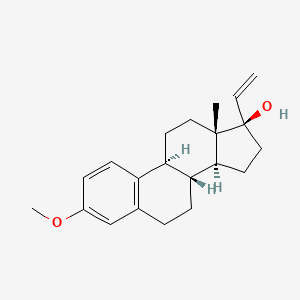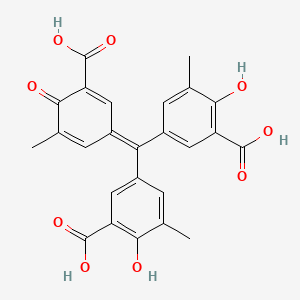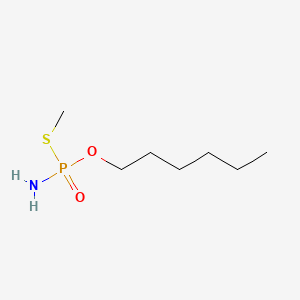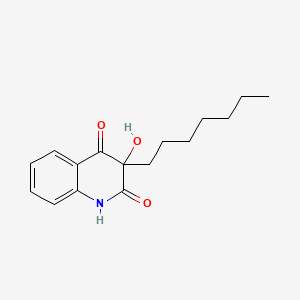
2,4(1H,3H)-Quinolinedione, 3-heptyl-3-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4(1H,3H)-Quinolinedione, 3-heptyl-3-hydroxy- is a natural product found in Streptomyces with data available.
Scientific Research Applications
Synthesis and Chemical Reactions
- 1-Methyl-3-methylene-2,4(1H,3H)-quinolinedione has been prepared from 4-hydroxy-1,3-dimethyl-2(1H)-quinolinone, demonstrating its utility in forming dimer compounds and its reactivity in Diels-Alder cycloaddition reactions (Chauncey & Grundon, 1990).
- The compound has been synthesized through the oxidation of 4-hydroxy-2(1H)-quinolones, leading to the formation of chloro- and bromo-quinolinediones, which further react to yield azido and fluoro derivatives (Laschober & Stadlbauer, 1990).
Biochemical and Biological Applications
- 3-Hydroxy-2,4(1H,3H)-quinolinediones undergo a ring contraction in aqueous alkali, forming 2-hydroxyindoxyls and dioxindoles. This reaction is influenced by the N-substituent and offers insight into novel chemical pathways and potential biological applications (Kafka, Klasek, & Košmrlj, 2001).
- The structure of 2-heptyl-3-hydroxy-4(1H)-quinolone, a quorum-sensing signal molecule in Pseudomonas aeruginosa, is significant in understanding bacterial cooperative behavior and developing strategies for controlling bacterial virulence (Pustelny et al., 2009).
Electrochemical Detection and Analysis
- Electrochemical strategies using boron-doped diamond electrodes have been developed for the sensitive detection of 2-heptyl-3-hydroxy-4-quinolone in bacterial cultures, demonstrating the compound's significance in bacterial signaling and its potential in diagnostic applications (Zhou et al., 2011).
Chemical Modifications and Derivatives
- The C-3 position in analogues of microbial behavioral modulators like PQS and its precursor HHQ has been chemically derivatized to understand the structural and molecular properties influencing biological activity, providing insights into interspecies microbial interactions and potential therapeutic applications (Reen et al., 2012).
properties
CAS RN |
69808-30-6 |
|---|---|
Product Name |
2,4(1H,3H)-Quinolinedione, 3-heptyl-3-hydroxy- |
Molecular Formula |
C16H21NO3 |
Molecular Weight |
275.34 g/mol |
IUPAC Name |
3-heptyl-3-hydroxy-1H-quinoline-2,4-dione |
InChI |
InChI=1S/C16H21NO3/c1-2-3-4-5-8-11-16(20)14(18)12-9-6-7-10-13(12)17-15(16)19/h6-7,9-10,20H,2-5,8,11H2,1H3,(H,17,19) |
InChI Key |
FVEWTXHYDMOBCF-UHFFFAOYSA-N |
SMILES |
CCCCCCCC1(C(=O)C2=CC=CC=C2NC1=O)O |
Canonical SMILES |
CCCCCCCC1(C(=O)C2=CC=CC=C2NC1=O)O |
synonyms |
3-heptyl-3-hydroxy-2,4(1H,3H)-quinolinedione MY 12-62a MY-12-62a MY12-62a |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



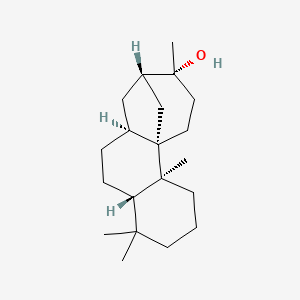
![(3S,4aS,11bS,12R)-3-methoxy-4,4a-dihydro-3H,6H-11b,5-ethano[1,3]dioxolo[4,5-j]phenanthridine-6,12-diol](/img/structure/B1208655.png)
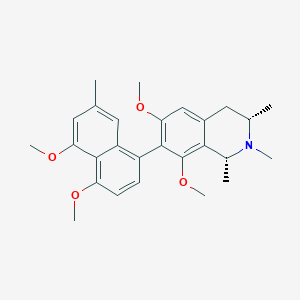
![(2R)-5-hydroxy-3-oxo-2-[[(Z)-3-oxoprop-1-enyl]amino]pentanoic acid](/img/structure/B1208657.png)
